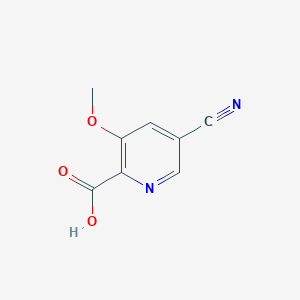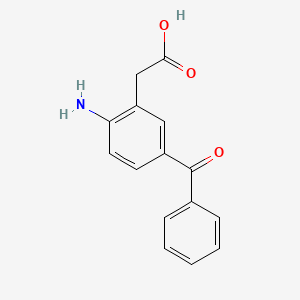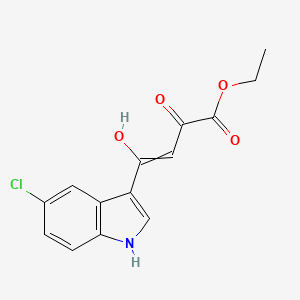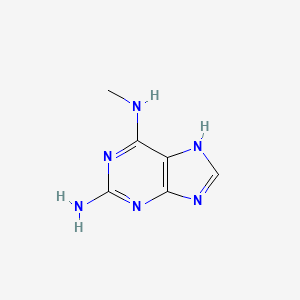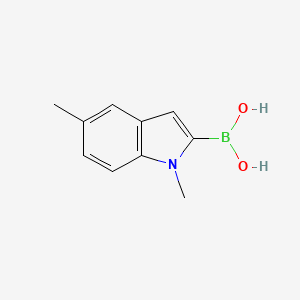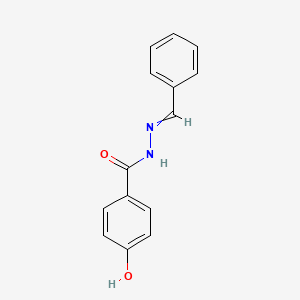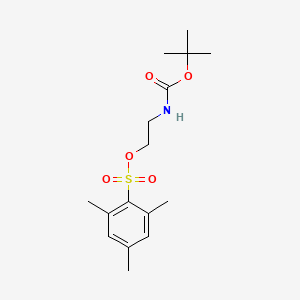
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate
概要
説明
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to an aminoethyl chain, which is further linked to a trimethylbenzenesulfonate moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate typically involves the protection of an amino group with a Boc group, followed by the introduction of the trimethylbenzenesulfonate moiety. One common method involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate to form the Boc-protected aminoethanol. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Deprotection Reactions: Commonly use acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: May involve reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Yield various substituted amines or ethers.
Deprotection Reactions: Produce the free amine.
Oxidation and Reduction Reactions: Result in oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate primarily involves its role as a protecting group and a leaving group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The trimethylbenzenesulfonate moiety acts as a good leaving group, facilitating nucleophilic substitution reactions .
類似化合物との比較
Similar Compounds
Ethyl 2-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride: Another Boc-protected amino compound used in organic synthesis.
(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: A Boc-protected amino acid derivative used in medicinal chemistry.
Uniqueness
2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate is unique due to its combination of a Boc-protected amino group and a trimethylbenzenesulfonate leaving group. This dual functionality makes it particularly useful in multi-step organic syntheses, where both protection and activation of the amino group are required.
特性
CAS番号 |
473584-10-0 |
|---|---|
分子式 |
C16H25NO5S |
分子量 |
343.4 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C16H25NO5S/c1-11-9-12(2)14(13(3)10-11)23(19,20)21-8-7-17-15(18)22-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18) |
InChIキー |
PBZZGDPOFJLGAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCNC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
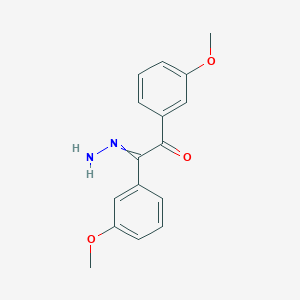
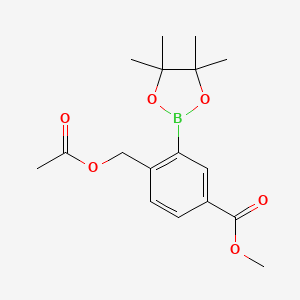
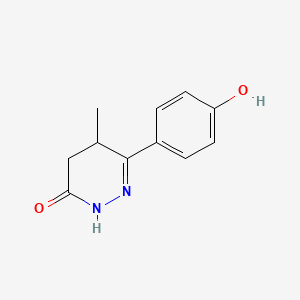


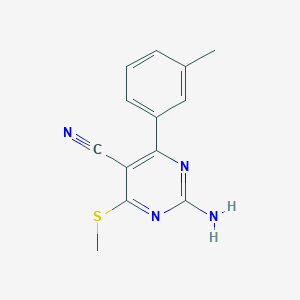
![{[(Allyloxy)carbonyl]amino}(hydroxy)acetic acid](/img/structure/B8451681.png)
